molecular formula C20H18N6O2S B2690619 N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 1351620-46-6

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2690619
CAS No.: 1351620-46-6
M. Wt: 406.46
InChI Key: QRWJAESDPOZZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide, with a CAS number of 1351620-46-6, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and related case studies.

The compound's molecular formula is C20H18N6O2SC_{20}H_{18}N_{6}O_{2}S, with a molecular weight of approximately 406.5 g/mol. Its structure includes a thiazole ring, an imidazole moiety, and a pyridazine component, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing imidazole and thiazole rings often exhibit significant anticancer properties. For instance, related compounds have demonstrated antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values as low as 52 nM . The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the inhibition of tubulin polymerization .

Anti-inflammatory Effects

Thiazole derivatives have been reported to possess anti-inflammatory properties. In one study, thiazolyl compounds exhibited superior anti-inflammatory activity compared to indomethacin in rat models . These compounds selectively inhibited the COX-2 enzyme, which plays a crucial role in inflammation pathways.

Case Studies and Research Findings

Study Findings Biological Activity
Study on Thiazole Derivatives Compounds showed anti-inflammatory activity surpassing indomethacin.Selective COX-2 inhibition; gastrointestinal safety profile.
Antiproliferative Activity in Cancer Cells IC50 values of 52 nM (MCF-7) and 74 nM (MDA-MB-231).Induction of apoptosis and G2/M phase arrest.
Structure-Activity Relationship Studies Imidazole-containing compounds displayed significant cytotoxicity against cancer cells.Targeting tubulin assembly and inducing mitotic catastrophe.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption characteristics and acceptable toxicity profiles in preclinical studies. The acute toxicity studies indicated that compounds with promising anti-inflammatory activity were well tolerated both orally and parenterally .

Properties

IUPAC Name

N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-14-21-9-11-25(14)17-7-8-18(27)26(24-17)12-10-22-19(28)16-13-29-20(23-16)15-5-3-2-4-6-15/h2-9,11,13H,10,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWJAESDPOZZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.